tert-butyl 2-[3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate
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Overview
Description
1,1-Dimethylethyl [3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenyl group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction using concentrated nitric acid and sulfuric acid.
Formation of the Dioxaborolane Moiety: This involves the reaction of a boronic acid derivative with a diol under dehydrating conditions.
Final Coupling: The final step involves coupling the pyrazole derivative with the nitrophenyl and dioxaborolane moieties using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl [3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetate can undergo various chemical reactions:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1,1-Dimethylethyl [3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of tert-butyl 2-[3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the pyrazole and nitrophenyl groups.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylethyl [3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]carbamate
- 1,1-Dimethylethyl [3-(4-aminophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetate
Properties
Molecular Formula |
C21H28BN3O6 |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
tert-butyl 2-[3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate |
InChI |
InChI=1S/C21H28BN3O6/c1-19(2,3)29-17(26)13-24-12-16(22-30-20(4,5)21(6,7)31-22)18(23-24)14-8-10-15(11-9-14)25(27)28/h8-12H,13H2,1-7H3 |
InChI Key |
DOIOCCWLIICQSL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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